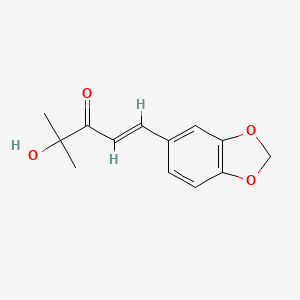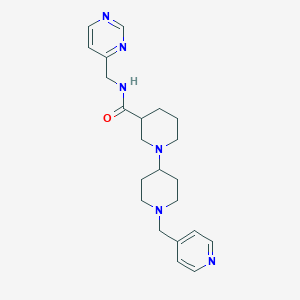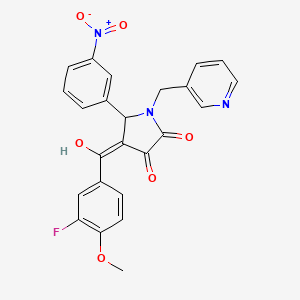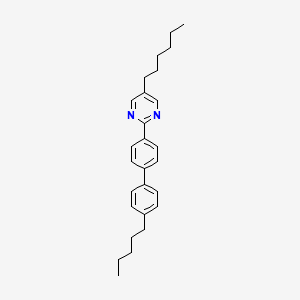
1-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-1-penten-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-1-penten-3-one, also known as piperonyl butoxide (PBO), is a widely used organic compound in the field of biochemistry and pharmacology. It is a colorless to yellowish liquid with a distinctive odor, and it is soluble in most organic solvents. PBO is commonly used as a synergist in insecticides, where it enhances the effectiveness of the active ingredient by inhibiting the breakdown of the insecticide by the insect's metabolic enzymes.
Mécanisme D'action
The mechanism of action of PBO involves the inhibition of cytochrome P450 enzymes in insects, which are responsible for the detoxification and breakdown of insecticides. PBO binds to the active site of cytochrome P450 enzymes, preventing the insect from metabolizing the insecticide and allowing it to accumulate to toxic levels. This results in increased toxicity and faster knockdown of insects.
Biochemical and Physiological Effects
PBO has been shown to have low toxicity to mammals and birds, and it is rapidly metabolized and excreted from the body. However, studies have shown that PBO can have toxic effects on aquatic organisms, particularly fish, at high concentrations. PBO has also been shown to have endocrine-disrupting effects in some species, although the significance of these effects on human health is still unclear.
Avantages Et Limitations Des Expériences En Laboratoire
PBO is a valuable tool in the study of insecticide resistance and the development of new insecticides. Its synergistic effects with pyrethroids allow for the development of more effective insecticides, while its low toxicity to mammals and birds make it a safer alternative to other synergists. However, the use of PBO in lab experiments can be limited by its potential toxic effects on aquatic organisms and its endocrine-disrupting effects.
Orientations Futures
There are several potential future directions for research on PBO. One area of interest is the development of new synergists that are more effective and safer than PBO. Another area of interest is the study of PBO's endocrine-disrupting effects and their potential impact on human health. Additionally, there is a need for further research on the environmental effects of PBO, particularly on aquatic organisms. Finally, the development of new methods for synthesizing PBO could lead to more efficient and cost-effective production of this important compound.
Méthodes De Synthèse
PBO is synthesized through a multi-step process, starting from safrole, which is a natural organic compound found in the essential oil of sassafras and other plants. The first step involves the oxidation of safrole to form 1-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-1-penten-3-oneic acid, which is then esterified with methanol to form methyl 1-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-1-penten-3-one ketone. The final step involves the reaction of methyl this compound ketone with hydrogen peroxide in the presence of a catalyst to form PBO.
Applications De Recherche Scientifique
PBO has been extensively studied for its synergistic effects in insecticides, particularly in combination with pyrethroids, which are a class of synthetic insecticides derived from chrysanthemum flowers. PBO enhances the effectiveness of pyrethroids by inhibiting the activity of cytochrome P450 enzymes in insects, which are responsible for the breakdown of pyrethroids. This results in increased toxicity and faster knockdown of insects, making PBO a valuable tool in pest control.
Propriétés
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methylpent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-13(2,15)12(14)6-4-9-3-5-10-11(7-9)17-8-16-10/h3-7,15H,8H2,1-2H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZZGRDHJNKKSR-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C=CC1=CC2=C(C=C1)OCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)/C=C/C1=CC2=C(C=C1)OCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[1-[3-(diethylamino)propyl]-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5321780.png)
![2-{[(benzylamino)sulfonyl]amino}-N-methylethanesulfonamide](/img/structure/B5321787.png)
![4-(2-furylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5321803.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B5321806.png)
![1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-3-ol](/img/structure/B5321811.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5321833.png)

![5-(4-phenyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5321841.png)
![2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5321848.png)
![6-{4-[(2-methoxyethyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}pyridine-2-carbonitrile](/img/structure/B5321870.png)

![6-{4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5321873.png)

![3-{3-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl]phenyl}-5-methyl-4H-1,2,4-triazole](/img/structure/B5321882.png)